![molecular formula C54H58N2O2 B15251444 1,5-Bis((4'-octyl-[1,1'-biphenyl]-4-yl)amino)anthracene-9,10-dione CAS No. 583023-56-7](/img/structure/B15251444.png)
1,5-Bis((4'-octyl-[1,1'-biphenyl]-4-yl)amino)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis((4’-octyl-[1,1’-biphenyl]-4-yl)amino)anthracene-9,10-dione is a complex organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, dyes, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes two biphenyl groups attached to an anthracene core via amino linkages.
Vorbereitungsmethoden
The synthesis of 1,5-Bis((4’-octyl-[1,1’-biphenyl]-4-yl)amino)anthracene-9,10-dione typically involves multiple steps. One common method starts with the preparation of the biphenyl amine intermediates, which are then coupled with anthracene-9,10-dione under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the coupling process. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Chemischer Reaktionen
1,5-Bis((4’-octyl-[1,1’-biphenyl]-4-yl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the biphenyl or anthracene moieties are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Wissenschaftliche Forschungsanwendungen
1,5-Bis((4’-octyl-[1,1’-biphenyl]-4-yl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer.
Industry: The compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 1,5-Bis((4’-octyl-[1,1’-biphenyl]-4-yl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets. In biological systems, it may interact with DNA or proteins, leading to the inhibition of cellular processes such as replication and transcription. The exact pathways and targets can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
1,5-Bis((4’-octyl-[1,1’-biphenyl]-4-yl)amino)anthracene-9,10-dione can be compared with other anthracene derivatives, such as:
Mitoxantrone: A well-known anticancer drug that shares structural similarities but differs in its specific functional groups and biological activity.
Ametantrone: Another anticancer agent with a similar anthracene core but different substituents.
Anthraquinone: A simpler anthracene derivative used in dyes and pigments, which lacks the complex biphenyl amino groups.
Eigenschaften
CAS-Nummer |
583023-56-7 |
|---|---|
Molekularformel |
C54H58N2O2 |
Molekulargewicht |
767.0 g/mol |
IUPAC-Name |
1,5-bis[4-(4-octylphenyl)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C54H58N2O2/c1-3-5-7-9-11-13-17-39-23-27-41(28-24-39)43-31-35-45(36-32-43)55-49-21-15-19-47-51(49)53(57)48-20-16-22-50(52(48)54(47)58)56-46-37-33-44(34-38-46)42-29-25-40(26-30-42)18-14-12-10-8-6-4-2/h15-16,19-38,55-56H,3-14,17-18H2,1-2H3 |
InChI-Schlüssel |
LAWKFDAWDOEUFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)NC6=CC=C(C=C6)C7=CC=C(C=C7)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


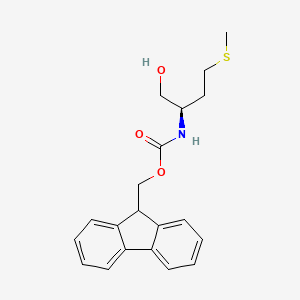
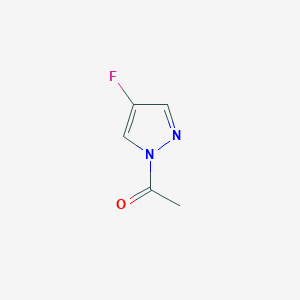

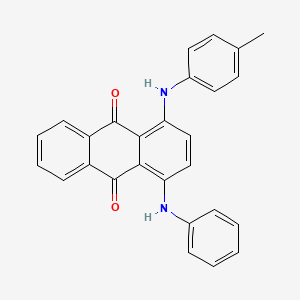
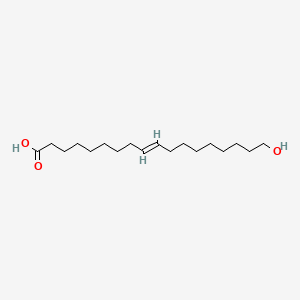
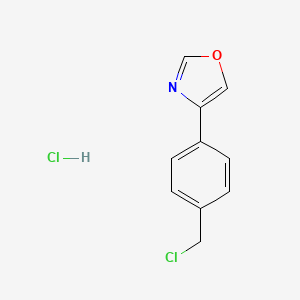
![2-([1-(Chloromethyl)cyclobutyl]methyl)oxolane](/img/structure/B15251390.png)
![Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]-](/img/structure/B15251405.png)

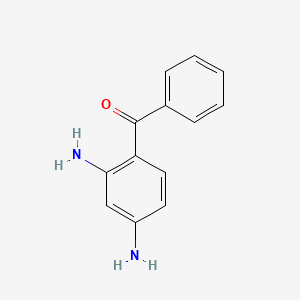
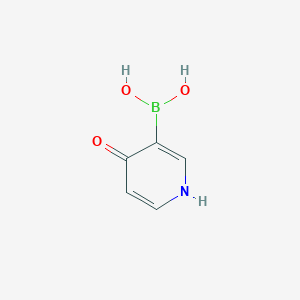
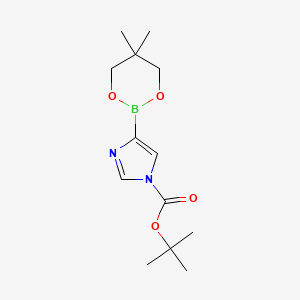
![5-Methoxybenzo[b]thiophen-3-amine](/img/structure/B15251433.png)
![9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]-](/img/structure/B15251441.png)
